8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno-pyrimidine core, which is a fused ring system combining a chromene and a pyrimidine ring, along with various functional groups that contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation . This suggests that 8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione may also target protein kinases or other enzymes involved in cell cycle regulation.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function . This could lead to alterations in cell cycle progression and potentially induce apoptosis .
Biochemical Pathways
If it does indeed target cdk2 or similar enzymes, it would likely affect the cell cycle regulation pathway . Inhibition of CDK2 can halt cell cycle progression, preventing cells from entering the S phase and undergoing DNA replication .
Result of Action
If it acts as a cdk2 inhibitor, it could potentially halt cell cycle progression and induce apoptosis in targeted cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base, leading to the formation of a chromene intermediate.
Introduction of the Pyrimidine Ring: The chromene intermediate is then reacted with guanidine or a similar reagent under acidic or basic conditions to form the chromeno[2,3-d]pyrimidine core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-d]pyrimidine Derivatives: Other compounds in this class with different substituents.
Flavonoids: Compounds with a similar chromene core but different functional groups.
Pyrimidine Derivatives: Compounds with a pyrimidine ring but lacking the chromene core.
Uniqueness
8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific combination of functional groups and the fused ring system. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
8-methoxy-2-methyl-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c1-11-20-18-16(19(23)21(11)12-6-4-3-5-7-12)17(22)14-9-8-13(24-2)10-15(14)25-18/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTPXPZZQFEXKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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